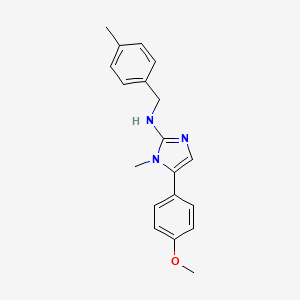![molecular formula C29H26N2O2 B11567177 4,4'-methanediylbis(2-{(E)-[(4-methylphenyl)imino]methyl}phenol)](/img/structure/B11567177.png)
4,4'-methanediylbis(2-{(E)-[(4-methylphenyl)imino]methyl}phenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of hydroxyl and imino groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL typically involves the condensation of 4-hydroxybenzaldehyde with 4-methylphenylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Temperature: Room temperature to 60°C
Reaction Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, 4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for therapeutic applications.
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways is of significant interest for developing new treatments.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The hydroxyl and imino groups allow it to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL
- 4-METHYLPHENYLIMINO METHYL PHENOL
Uniqueness
4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL stands out due to its dual imino and hydroxyl functionalities, which provide a unique combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H26N2O2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(4-methylphenyl)iminomethyl]phenyl]methyl]-2-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C29H26N2O2/c1-20-3-9-26(10-4-20)30-18-24-16-22(7-13-28(24)32)15-23-8-14-29(33)25(17-23)19-31-27-11-5-21(2)6-12-27/h3-14,16-19,32-33H,15H2,1-2H3 |
InChI Key |
FZTXWDRDBSAVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl benzoate](/img/structure/B11567096.png)
![N'-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11567098.png)
![2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11567104.png)

![3-Hydroxy-8-methyl-8-(prop-2-en-1-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B11567110.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567115.png)
![methyl 4-{7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11567119.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567125.png)
![4,8-Diethoxy-6-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]furanium](/img/structure/B11567130.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11567137.png)
![12-(Furan-2-yl)-3-(4-methoxyphenyl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol](/img/structure/B11567138.png)
![4-{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11567142.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11567144.png)
![N-(3-chlorophenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11567149.png)
